Methyl 4-(furan-2-yl)-2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate
Overview
Description
Methyl 4-(furan-2-yl)-2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H18N2O4S2 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-(2-furyl)-2-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)-3-thiophenecarboxylate is 438.07079941 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Methyl 4-(furan-2-yl)-2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate is a complex organic compound that incorporates multiple pharmacophoric elements, including a furan ring, a thiophene ring, and a quinoline moiety. This compound is of significant interest due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 448.6 g/mol. The structure consists of:
- Furan Ring : Contributes to the compound's reactivity and biological activity.
- Thiophene Ring : Known for its role in various medicinal chemistry applications.
- Quinoline Moiety : Associated with diverse pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including those similar to this compound. For instance, compounds with quinoline structures have shown significant inhibition against various cancer cell lines. In vitro studies reported IC50 values indicating potent growth inhibition in leukemia cell lines such as MV4;11 and MOLM-13 .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound A | MV4;11 | 6.6 |
Compound B | MOLM-13 | 5.1 |
Antimicrobial Activity
Quinoline derivatives have also been evaluated for their antimicrobial properties. Some studies reported that modifications in the structure significantly enhance antibacterial and antifungal activities. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low µg/mL range .
Table 2: Antimicrobial Activity
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
Compound C | E. coli | 3.90 |
Compound D | S. aureus | 7.81 |
Anti-inflammatory Activity
The anti-inflammatory effects of compounds containing quinoline and thiophene rings have been attributed to their ability to inhibit cyclooxygenase enzymes (COX) and reduce nitric oxide production in macrophages . Studies on similar compounds demonstrated effective inhibition of LPS-stimulated nitric oxide production, suggesting a mechanism involving the suppression of iNOS expression.
Case Studies
- Case Study on Anticancer Efficacy : A study investigated the effects of a series of quinoline derivatives on cell proliferation in cancer models, revealing that structural modifications led to enhanced anticancer activity through increased binding affinity to target proteins involved in cell growth regulation .
- Case Study on Antimicrobial Properties : Another research focused on evaluating the antibacterial efficacy of synthesized quinoline derivatives against clinical isolates, demonstrating that certain substitutions significantly improved their potency against resistant strains .
Properties
IUPAC Name |
methyl 4-(furan-2-yl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c1-13-10-19(23-16-7-4-3-6-14(13)16)29-12-18(25)24-21-20(22(26)27-2)15(11-30-21)17-8-5-9-28-17/h3-11H,12H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJVOWARKGQBCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=C(C(=CS3)C4=CC=CO4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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